4'-Bromo-4-methanesulfonyl-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

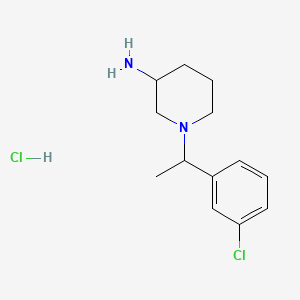

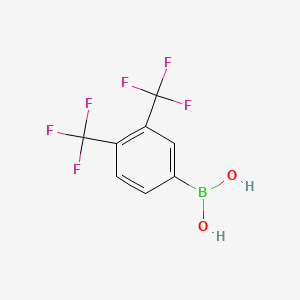

4’-Bromo-4-methanesulfonyl-biphenyl is a chemical compound with the molecular formula C13H11BrO2S and a molecular weight of 311.193. It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4’-Bromo-4-methanesulfonyl-biphenyl consists of a biphenyl core with a bromine atom and a methanesulfonyl group attached to the 4’ and 4 positions respectively.Aplicaciones Científicas De Investigación

Cyanation and Derivative Synthesis

The research involving 4'-Bromo-4-methanesulfonyl-biphenyl spans across various chemical synthesis techniques, including the fluoride-free cyanation of alkyl halides and sulfonates. A notable application is in the synthesis of nitrile compounds from alkyl halides using trimethylsilyl cyanide with fluoride-free inorganic salts as additives. This method offers an efficient route to obtain nitrile derivatives, exemplified by the transformation of 4-(hydroxymethyl)benzyliodide, O-protected by the silyl group, into a phenylacetonitrile derivative with a 99% yield without desilylation (Yabe, Mizufune, & Ikemoto, 2009).

Structural Analysis and Molecular Packing

The structure and molecular packing of compounds related to 4'-Bromo-4-methanesulfonyl-biphenyl, such as N-(4-Fluorophenyl)methanesulfonamide, showcase the influence of substituents on molecular geometry and intermolecular interactions. These studies reveal how slight variations in substituents, such as the fluoro, bromo, or nitro groups, do not significantly alter the space group but impact certain geometric and torsional angles, affecting the molecule's biological activity potential (Gowda, Foro, & Fuess, 2007).

Sulfonation and Chemical Reactivity

The intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols presents another area of research, where the sulfonation process of various phenyl methanesulfonates has been thoroughly investigated. This research provides insights into the chemical reactivity and sulfonation outcomes of different substituents, offering a deeper understanding of sulfonic acid derivatives' synthesis and degradation pathways (Wit, Woldhuis, & Cerfontain, 2010).

Selective Hydrolysis and Chemical Transformations

Selective hydrolysis studies involving methanesulfonate esters, including those structurally similar to 4'-Bromo-4-methanesulfonyl-biphenyl, highlight the chemical transformations useful in synthesizing and purifying chemical compounds. These studies focus on the pH-dependent hydrolysis processes, which are crucial for the selective removal of protective groups in synthetic chemistry, thus aiding in the development of more efficient and cleaner chemical synthesis routes (Chan, Cox, & Sinclair, 2008).

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTINVFKRYFGCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729548 |

Source

|

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-methanesulfonyl-biphenyl | |

CAS RN |

1774-28-3 |

Source

|

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)